1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c14-11-5-3-10(4-6-11)9-13(12(15)16)7-1-2-8-13/h3-6H,1-2,7-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPILKNABXPXPKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225482-69-8 | |
| Record name | 1-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClO
- Molecular Weight : 238.68 g/mol
- Structure : The compound features a cyclopentane ring with a carboxylic acid functional group and a para-chlorobenzyl substituent.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which can alter metabolic pathways and cellular functions.
- Receptor Interaction : It may interact with specific receptors, modulating signaling pathways that influence cell proliferation and apoptosis.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| A549 (Lung adenocarcinoma) | < 10 |
| A375 (Melanoma) | 5.7 |
| HepG2 (Liver carcinoma) | 20.9–35.5 |
The compound's selective cytotoxicity against cancer cells suggests its potential as a therapeutic agent in oncology .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate moderate to strong activity against several bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
These findings suggest that the compound could be developed into a novel antimicrobial agent .
Enzyme Inhibition
This compound has shown promising results as an enzyme inhibitor:
- Acetylcholinesterase (AChE) : The compound demonstrated significant inhibition with an IC value comparable to standard inhibitors.
- Urease : Strong inhibitory activity was noted, indicating potential applications in treating conditions related to urease-producing bacteria .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Anticancer Properties : A study conducted on human lung adenocarcinoma cells revealed that the compound induced apoptosis through mitochondrial pathway activation, leading to cell cycle arrest in the G0/G1 phase.
- Antimicrobial Evaluation : In vitro assays showed that the compound effectively inhibited the growth of Salmonella typhi and Bacillus subtilis, supporting its use in treating bacterial infections.
- Enzyme Interaction Studies : Docking studies indicated that this compound binds effectively to active sites of AChE and urease, suggesting a strong potential for therapeutic applications .
Scientific Research Applications
Anticancer Activity
Research has indicated that 1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung adenocarcinoma) | < 10 |
| A375 (Melanoma) | 5.7 |
| HepG2 (Liver carcinoma) | 20.9–35.5 |
The compound's selective cytotoxicity against cancer cells suggests its potential as a therapeutic agent in oncology, particularly through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Preliminary studies indicate that the compound possesses moderate to strong antimicrobial activity against several bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
These findings support the potential development of this compound into a novel antimicrobial agent for treating bacterial infections.
Enzyme Inhibition
This compound has shown promising results as an enzyme inhibitor:
- Acetylcholinesterase (AChE) : The compound demonstrated significant inhibition with an IC50 comparable to standard inhibitors.
- Urease : Strong inhibitory activity was noted, indicating potential applications in treating conditions related to urease-producing bacteria.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Anticancer Properties : A study conducted on human lung adenocarcinoma cells revealed that the compound induced apoptosis through mitochondrial pathway activation, leading to cell cycle arrest in the G0/G1 phase.
- Antimicrobial Evaluation : In vitro assays showed that the compound effectively inhibited the growth of Salmonella typhi and Bacillus subtilis, supporting its use in treating bacterial infections.
- Enzyme Interaction Studies : Docking studies indicated that this compound binds effectively to active sites of AChE and urease, suggesting strong potential for therapeutic applications.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key differences between the target compound and its analogs:
*Estimated based on structural analogs.
Key Observations:
- Substituent Position and Electronic Effects: The para-chloro group in the target compound enhances electron-withdrawing effects, increasing the carboxylic acid's acidity compared to methoxy-substituted analogs (e.g., 1-(4-Methoxyphenyl)-1-cyclopentanecarboxylic acid) .
Research Findings and Challenges
- Electronic Effects: Electron-withdrawing groups (e.g., chloro) enhance carboxylic acid acidity, improving salt formation and solubility in basic media. Conversely, electron-donating groups (e.g., methoxy) reduce acidity, impacting drug bioavailability .
- Ring Size and Strain: Cyclopentane derivatives balance ring strain and stability, unlike cyclopropane analogs (e.g., 1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid), which exhibit higher reactivity due to ring strain .
Preparation Methods
Multi-Step Synthetic Route via Methylation and Hydrolysis (Patent CN1454200A)
A well-documented preparation method involves a multi-step synthetic sequence starting from cyclopentanone derivatives, incorporating methylation, ring-closure, and hydrolysis steps to yield the target compound or its close analogs.
Step 1: Formation of 2-oxo-cyclopentane methyl-formiate sodium salt
- React dimethyl adipate with sodium methylate in toluene under nitrogen atmosphere.
- Use DMF as a co-solvent.
Step 2: First methylation reaction
- React 2-oxo-cyclopentane methyl-formiate sodium salt with methyl halide.
- Produces 1-methyl-2-oxo-cyclopentane methyl-formiate.
Step 3: Ring-opening and condensation (ring-closure)
- React 1-methyl-2-oxo-cyclopentane methyl-formiate with metal methoxide.
- Forms 3-methyl-2-oxo-cyclopentane methyl-formiate sodium salt.
Step 4: (4-Chlorophenyl)methylation
- React 3-methyl-2-oxo-cyclopentane methyl-formiate sodium salt with (4-chlorophenyl)methyl chloride.
- Yields 1-[(4-chlorophenyl)methyl]-3-methyl-2-oxo-cyclopentane methyl-formiate.
Step 5: Further methylation
- React the above intermediate with sodium hydride and methyl halide.
- Produces 1-[(4-chlorophenyl)methyl]-3,3-dimethyl-2-oxo-cyclopentane methyl-formiate.
- Optimal temperature range: 60–120 °C (preferably 80–100 °C).
- Reaction below 60 °C is slow; above 120 °C increases side reactions.
Step 6: Hydrolysis and decarboxylation
- Hydrolyze the methyl-formiate under acidic or alkaline conditions.
- Acidic conditions: Use organic acids (acetate preferred) and mineral acids (HCl, HBr, H2SO4) at 50 °C to reflux.
- Alkaline conditions: Use alkali metal bases (NaOH, KOH) in lower alcohol or aromatic hydrocarbon solvents at 50 °C to reflux.
- Isolate 5-[(4-chlorophenyl)methyl]-2,2-cyclopentanone dimethyl after workup.
Reaction Conditions Summary Table:
| Step | Reactants/Intermediates | Conditions | Notes |
|---|---|---|---|
| 1 | Dimethyl adipate + sodium methylate + toluene + DMF | Nitrogen atmosphere, stirring | Formation of sodium salt |
| 2 | Sodium salt + methyl halide | Controlled temperature | First methylation |
| 3 | Intermediate + metal methoxide | Ring-opening and condensation | Formation of methyl-formiate |
| 4 | Sodium salt + (4-chlorophenyl)methyl chloride | Methylation | Introduces chlorophenyl group |
| 5 | Intermediate + sodium hydride + methyl halide | 60–120 °C, preferably 80–100 °C | Further methylation |
| 6 | Hydrolysis under acidic or alkaline conditions | 50 °C to reflux | Final hydrolysis and isolation |
This continuous process avoids intermediate purification, enhancing yield and efficiency. The final compound can be purified by distillation or recrystallization as needed.
Alternative Synthetic Approaches for Amino Derivatives
While the main focus is on the carboxylic acid, related compounds such as 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid have been synthesized via methods involving amino group introduction. These methods often start from similar cyclopentane carboxylic acid precursors and introduce the amino functionality through reductive amination or other amination protocols. Although these methods are not directly for the acid itself, they provide insight into functional group transformations on the cyclopentane ring bearing the (4-chlorophenyl)methyl substituent.
Innovative One-Carbon Homologation Strategy (Recent Research)
A recent advance in carboxylic acid chemistry involves iterative one-carbon homologation via photoredox catalysis, enabling chain elongation of carboxylic acids under mild conditions. This method could, in principle, be adapted to prepare homologues of 1-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid or modify its carbon skeleton.
- Uses visible light and photocatalysts (e.g., acridine-based catalysts) to generate radicals from unmodified carboxylic acids.
- Radical intermediates add to electrophilic nitroethylene, forming nitroalkane adducts.
- Subsequent mild conversion yields homologated carboxylic acids.
- The process is iterative, allowing precise control over carbon chain length.
- Avoids harsh reagents and multistep sequences typical of classical Arndt–Eistert homologation.
- Demonstrated tolerance to various functional groups and mild reaction conditions.
Representative Reaction Conditions Table:
| Entry | Photocatalyst (PC) | Base | Ligand | Yield of Nitroalkane Adduct (%) | Yield of Homologated Acid (%) |
|---|---|---|---|---|---|
| 1 | PC1 | K2HPO4 | – | <5 | – |
| 2 | PC2 | Na2CO3 | – | <5 | – |
| 3 | PC3 | K2HPO4 | – | 0 | – |
| 4 | PC4 | – | L1 | 75 | – |
| 5 | PC4 | – | L1 | 83 | – |
| 6 | PC4 | – | L2 | 95 | 95 (91 isolated) |
Reaction conditions: 0.1 mmol scale, CH2Cl2 solvent, 405 nm LED irradiation for 4 h. Subsequent addition of NaNO2 and DMSO/AcOH followed by stirring at 35 °C for 24 h.
This method represents a promising future direction for the synthesis and modification of cyclopentane carboxylic acids with arylmethyl substituents, potentially including this compound.
Summary Table of Preparation Methods
| Method | Key Reactions/Steps | Advantages | Limitations |
|---|---|---|---|
| Multi-step methylation/hydrolysis (Patent CN1454200A) | Methylation, ring-closure, (4-chlorophenyl)methylation, hydrolysis | High yield, scalable, continuous process | Requires multiple steps, careful temperature control |
| Amino derivative synthesis | Amination of cyclopentane carboxylic acid derivatives | Access to amino-functionalized analogs | Not direct for acid preparation |
| Photoredox one-carbon homologation (Recent research) | Radical generation, addition to nitroethylene, mild conversion | Mild conditions, iterative, functional group tolerant | Requires specialized photocatalysts, novel approach |
Q & A
Q. What are the critical physicochemical properties of 1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid, and how are they determined experimentally?
Answer: Key properties include:
Q. Methodology :
- Melting point : Use a calibrated melting point apparatus with a heating rate of 1–2°C/min. Compare results against literature values to assess purity .
- Structural confirmation : Employ NMR (¹H/¹³C) and FT-IR spectroscopy to verify the cyclopentane backbone, chlorophenyl substituent, and carboxylic acid group .
Q. What synthetic routes are reported for this compound, and what are their advantages?
Answer:
- Electro-induced Hofmann rearrangement : A method involving cyclopropane intermediates under acidic conditions (pH 1) . This approach is notable for avoiding harsh reagents but requires optimization of electrode materials and current density.
- Cyclopentane ring functionalization : Alkylation of cyclopentane-1-carboxylic acid derivatives with 4-chlorobenzyl halides, followed by purification via recrystallization (e.g., using ethanol/water mixtures) .
Q. Methodology :
- Monitor reaction progress using TLC (silica gel, UV detection) and isolate products via column chromatography (hexane/ethyl acetate gradient). Confirm purity by HPLC with a C18 column .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?
Answer: Discrepancies may arise from:
- Polymorphism : Different crystalline forms (e.g., enantiotropic transitions) can alter melting points. Use X-ray crystallography to identify polymorphs .
- Impurities : Trace solvents or byproducts may depress melting points. Purify via recrystallization (e.g., using acetone) and validate with elemental analysis .
Q. Methodology :
- Compare ¹H NMR spectra with published data (e.g., δ ~1.8–2.2 ppm for cyclopentane protons, δ ~7.3–7.5 ppm for aromatic protons). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What strategies are effective for optimizing stereochemical outcomes in derivatives of this compound?
Answer:
Q. Methodology :
Q. How can computational methods enhance the design of biologically active analogs?
Answer:
- Docking studies : Model interactions with target proteins (e.g., cyclooxygenase-2) using AutoDock Vina. Prioritize analogs with improved binding affinity .
- QSAR modeling : Correlate substituent electronic effects (Hammett σ values) with activity data to guide synthesis .
Q. Methodology :
- Validate predictions with in vitro assays (e.g., enzyme inhibition). Use MD simulations (AMBER force field) to assess conformational stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
